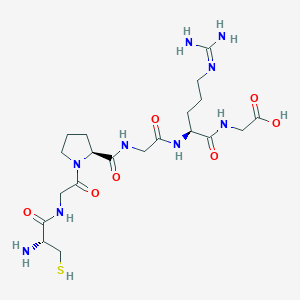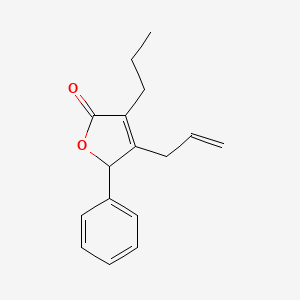
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with phenyl, propenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-phenyl-4-(2-propenyl)-3-propyl-2-pentenoic acid with a dehydrating agent can lead to the formation of the desired furanone compound. The reaction conditions typically involve heating the reaction mixture to promote cyclization and dehydration.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl, propenyl, or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dihydrofuranone, tetrahydrofuranone
Substitution: Halogenated derivatives, amine-substituted derivatives
Scientific Research Applications
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-
- 2(5H)-Furanone, 5-phenyl-3-propyl-
- 2(5H)-Furanone, 4-(2-propenyl)-3-propyl-
Uniqueness
2(5H)-Furanone, 5-phenyl-4-(2-propenyl)-3-propyl- is unique due to the specific combination of substituents on the furanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of phenyl, propenyl, and propyl groups allows for diverse chemical modifications and interactions, enhancing its versatility in research and industrial applications.
Properties
CAS No. |
587853-79-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-phenyl-3-prop-2-enyl-4-propyl-2H-furan-5-one |
InChI |
InChI=1S/C16H18O2/c1-3-8-13-14(9-4-2)16(17)18-15(13)12-10-6-5-7-11-12/h3,5-7,10-11,15H,1,4,8-9H2,2H3 |
InChI Key |
OWZCJEPZAPXMML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(OC1=O)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


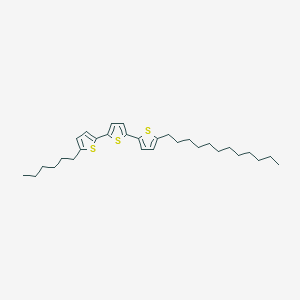
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
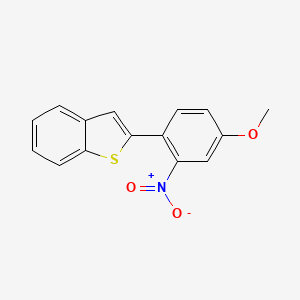
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
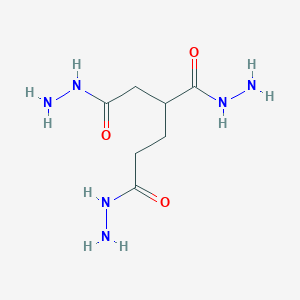
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)

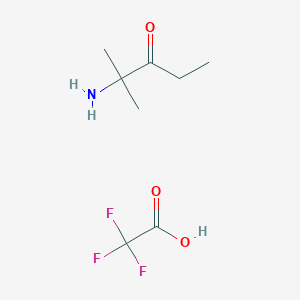
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
